molecular formula C16H9Cl2NO3S B2968932 (5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 917607-22-8

(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B2968932
CAS RN: 917607-22-8
M. Wt: 366.21
InChI Key: METPZWLXKKBBOY-VGOFMYFVSA-N
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Description

(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, also known as 5E-DCT, is a synthetic molecule with a wide range of applications in scientific research. It is a member of the thiazolidinedione family of compounds, and is used in a variety of biological and chemical processes. 5E-DCT has been studied for its ability to act as an antioxidant, as a chelator of metals, and as a biochemical reagent. In addition, 5E-DCT has been used in a variety of laboratory experiments, and has been found to be a useful tool in the study of a variety of biological processes.

Scientific Research Applications

(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has been used in a variety of scientific research applications. It has been studied as an antioxidant, a chelator of metals, and a biochemical reagent. This compound has been used to study the effects of oxidative stress in cells, and it has been found to be effective in scavenging reactive oxygen species. In addition, this compound has been used to study the effects of metal ions on biological processes, and it has been found to be effective in chelating metals such as copper, zinc, and iron. Furthermore, this compound has been used as a biochemical reagent in a variety of laboratory experiments, and it has been found to be a useful tool in the study of a variety of biological processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is not yet fully understood. However, it is believed that this compound acts as an antioxidant by scavenging reactive oxygen species, and as a chelator of metals by binding to metal ions and preventing them from participating in biochemical reactions. Additionally, this compound has been found to interact with certain enzymes, which suggests that it may also act as a biochemical reagent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been found to have antioxidant and metal-chelating properties, and it has been found to interact with certain enzymes. Additionally, this compound has been found to have an inhibitory effect on some enzymes, which suggests that it may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, this compound has been found to be a useful tool in the study of a variety of biological processes, making it a valuable tool for scientists. The limitations of using this compound in laboratory experiments include its lack of specificity, its potential toxicity, and its potential to interfere with certain biochemical processes.

Future Directions

The potential future directions for (5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione include further research into its antioxidant and metal-chelating properties, as well as its potential applications in the treatment of certain diseases. Additionally, this compound could be used in the development of new drugs and drug delivery systems. Furthermore, this compound could be used to study the effects of oxidative stress on cells, and it could be used to develop new methods for the detection of metals in biological systems. Finally, this compound could be used to develop new methods for the study of biochemical processes.

Synthesis Methods

(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods. The most common method involves the use of a palladium-catalyzed reaction between 2,4-dichlorophenoxyacetaldehyde and thiourea. This reaction produces a mixture of this compound and its isomer, 5Z-DCT. The mixture can then be separated using column chromatography to obtain pure this compound. Other methods for synthesizing this compound include the use of a copper-catalyzed reaction between 2,4-dichlorophenoxyacetic acid and thiourea, as well as the use of a palladium-catalyzed reaction between 2,4-dichlorophenoxyacetic acid and thiourea.

properties

IUPAC Name

(5E)-5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3S/c17-10-5-6-13(11(18)8-10)22-12-4-2-1-3-9(12)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPZWLXKKBBOY-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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